molecular formula C17H30O2 B3254934 9,12-Hexadecadienoic acid, methyl ester CAS No. 2462-80-8

9,12-Hexadecadienoic acid, methyl ester

Cat. No.: B3254934
CAS No.: 2462-80-8
M. Wt: 266.4 g/mol
InChI Key: VYFSOVMGRZVLMP-UHFFFAOYSA-N
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Description

Contextualization of Hexadecadienoic Acid Esters within Natural Product Chemistry

Hexadecadienoic acid esters, including the methyl ester of 9,12-hexadecadienoic acid, are integral components of the vast landscape of natural products. These compounds are frequently identified as constituents of essential oils and lipid fractions of various organisms. For instance, 9,12-Hexadecadienoic acid, methyl ester has been detected in the aquatic plant Pistia stratiotes and the seed oil of Lepidium sativum. researchgate.netnih.gov Its presence is not limited to the plant kingdom; it has also been identified in freshwater mussels, such as Parreysia corrugata. jddtonline.info The primary method for the identification and quantification of this and other fatty acid methyl esters in natural extracts is gas chromatography-mass spectrometry (GC-MS), a powerful analytical technique that provides detailed information about the chemical composition of complex mixtures. researchgate.netnih.govjddtonline.inforesearchgate.netarcjournals.org

The study of these esters within natural product chemistry is often linked to the search for new bioactive compounds. The structural diversity of fatty acids and their esters, arising from variations in chain length, degree of unsaturation, and position of double bonds, leads to a wide array of biological functions.

Academic Significance of Polyunsaturated Fatty Acid Methyl Esters

Polyunsaturated fatty acid methyl esters (PUFAMEs) hold considerable academic significance due to their diverse biological activities and their applications in various fields. Research has indicated that some PUFAMEs exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects. researchgate.netijpo.inscielo.br For example, studies on compounds structurally related to this compound have suggested potential for anti-inflammatory, nematicidal, and insectifugal activities. jddtonline.info

Beyond their potential therapeutic applications, PUFAMEs are also of great interest in the field of biofuels. As methyl esters of fatty acids, they are the primary components of biodiesel. The properties of biodiesel, such as its oxidative stability and cold-flow characteristics, are directly influenced by the composition of its constituent FAMEs, including the degree of unsaturation. researchgate.net Therefore, understanding the properties of specific PUFAMEs like this compound is crucial for the development of sustainable energy sources.

Historical Overview of Research on this compound

Early research into hexadecadienoic acids dates back to the mid-20th century. One of the earliest investigations that pointed towards the existence of a hexadecadienoic acid was conducted on the seed fat of Acacia giraffae. journals.co.za In this study, the presence of a C16 acid with two double bonds was inferred from the chemical constants of the methyl ester fractions, such as the saponification equivalent and iodine value. journals.co.za The constitution of what was believed to be 6,12-hexadecadienoic acid was investigated through destructive oxidation, a common technique of that era for structure elucidation. journals.co.za

The advent of modern analytical techniques, particularly GC-MS, revolutionized the study of fatty acids. This technology allowed for the precise identification and quantification of individual fatty acid methyl esters in complex mixtures, leading to the definitive identification of this compound in a wide array of natural sources. The NIST (National Institute of Standards and Technology) Mass Spectrometry Data Center has played a crucial role in creating extensive libraries of mass spectra, which are essential for the identification of compounds like this compound. nist.gov

Current Research Frontiers and Unaddressed Questions in the Field

Contemporary research on this compound and related PUFAMEs is expanding into several exciting frontiers. One of the most promising areas is the exploration of their full therapeutic potential. While preliminary studies and the activities of related compounds suggest a range of biological effects, more in-depth investigations are needed to understand the specific mechanisms of action of this compound and its potential as a lead compound for drug development. researchgate.netresearchgate.net

Another significant research frontier lies in the field of chemical ecology. The identification of this compound in insects suggests a potential role in chemical communication, such as in pheromonal signaling or as a component of cuticular hydrocarbons that may play a role in species recognition and mate selection. Further research is required to elucidate the precise function of this compound in insect behavior and physiology.

Furthermore, the biosynthesis of this compound in various organisms is not fully understood. Elucidating the enzymatic pathways and regulatory mechanisms involved in its production would provide valuable insights into lipid metabolism and could have implications for metabolic engineering to produce this and other valuable fatty acids.

Finally, while GC-MS is a powerful tool, the development of even more sensitive and sophisticated analytical methods will continue to be a frontier in the field. These advancements will enable the detection of trace amounts of this compound and its metabolites, furthering our understanding of its distribution and biological roles.

Data Tables

Table 1: Chemical Identification of this compound

PropertyValueSource
Chemical Formula C₁₇H₃₀O₂ nih.gov
Molecular Weight 266.42 g/mol nih.gov
IUPAC Name methyl (9Z,12Z)-hexadeca-9,12-dienoate nih.gov
CAS Number 2462-80-8 nist.gov

Table 2: Selected Natural Sources of this compound

Source OrganismCommon NameMethod of IdentificationReference
Pistia stratiotesWater LettuceGC-MS researchgate.net
Lepidium sativumGarden CressGC-MS nih.gov
Parreysia corrugataFreshwater MusselGC-MS jddtonline.info

Table 3: Reported Biological Activities of Related Fatty Acid Methyl Esters

Biological ActivityAssociated Compound(s)Reference
Anti-inflammatory9,12-Octadecadienoic acid (Z,Z)-, methyl ester jddtonline.infoijpo.in
Nematicide9,12-Octadecadienoic acid (Z,Z)-, methyl ester jddtonline.info
Insectifuge9,12-Octadecadienoic acid (Z,Z)-, methyl ester jddtonline.info
Hypocholesterolemic9,12-Octadecadienoic acid (Z,Z)-, methyl ester jddtonline.info
Cancer preventive9,12-Octadecadienoic acid (Z,Z)-, methyl ester jddtonline.info
Hepatoprotective9,12-Octadecadienoic acid (Z,Z)-, methyl ester jddtonline.info
AntimicrobialVarious Fatty Acid Methyl Esters researchgate.net
AntioxidantVarious Fatty Acid Methyl Esters researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl hexadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-6,8-9H,3-4,7,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFSOVMGRZVLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947519
Record name Methyl hexadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2462-80-8
Record name Methyl hexadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies

Distribution in Botanical Sources

The compound is found in several parts of various plant species, including seed oils, plant extracts, and bee-collected resins.

Presence in Seed Oils (e.g., Lepidium sativum L.)

The seed oil of Garden Cress (Lepidium sativum L.) has been analyzed for its chemical composition, revealing the presence of 9,12-Hexadecadienoic acid. In one study, the chemical constituents of the seed oil were determined, and 9,12-Hexadecadienoic acid was found to constitute 1.14% of the total components. researchgate.net The analysis of fatty acids from such oils typically involves a transesterification step to convert the fatty acids into their corresponding methyl esters (FAMEs) prior to GC-MS analysis. researchgate.net

A study on radish (Raphanus sativus var. sativus), another member of the Brassicaceae family, also identified 9,12-hexadecadienoic acid (methyl ester) as a component of its lipid profile. nih.gov

Table 1: Fatty Acid Composition of Lepidium sativum Seed Oil (Data sourced from a GC-MS analysis of the seed oil. researchgate.net)

CompoundPercentage (%)
7,10-Hexadecadienoic acid44.37
11-Octadecenoic acid15.50
7,10,13-Hexadecatrienoic acid9.93
Behenic acid9.67
15-Tetracosenoic acid5.68
Hexadecanoic acid4.31
Steric acid3.81
10-Octadecenoic acid1.39
Heneicosanoic acid1.33
9,12-Hexadecadienoic acid1.14

Identification in Plant Extracts (e.g., Acacia giraffa)

The compound has been reported in the seed and pod fat of Acacia giraffae (now considered a synonym of Acacia erioloba). pageplace.delipidbank.jp Early phytochemical studies identified a hexadecadienoic acid in this plant. journals.co.za The presence of 9,12-Hexadecadienoic acid was later confirmed in phytochemical databases compiling information on the Leguminosae family. pageplace.de Another study on the seed oil of Asclepias syriaca (common milkweed) also reported the presence of 9,12-hexadecadienoic acid, noting it as a rare fatty acid in seed oils, with Acacia giraffae being the only other known source at the time of publication. cdnsciencepub.com

Occurrence in Propolis

Propolis, a resinous mixture produced by honeybees from substances collected from parts of plants, also contains this fatty acid. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Jordanian propolis identified a range of fatty acids. Among the ten major fatty acids found, 9,12-Hexadecadienoic acid was present at a concentration of 1.29%. journals.co.za The study also noted the presence of other fatty acid methyl esters, indicating the complex lipid profile of propolis. journals.co.za

Identification in Microbial and Algal Biomass

The compound is not limited to terrestrial plants and has been detected in prokaryotic photosynthetic organisms.

Detection in Cyanobacterial Extracts

Several studies have identified 9,12-Hexadecadienoic acid, methyl ester in cyanobacteria (blue-green algae). A study examining the effects of calcium on the fatty acid profile of Anabaena sp. PCC 7120 detected the compound, listed as C16:2 (this compound), via GC-FID analysis. researchgate.net Its relative abundance was shown to vary depending on the calcium concentration in the growth medium. researchgate.net

Another GC-MS analysis of a methanolic extract from a different Anabaena species also identified this compound as a trace component. foodchemistryjournal.com Furthermore, a screening of various microalgal strains for polyunsaturated fatty acids identified 9,12-Hexadecadienoic acid in the cyanobacterium Nostoc muscorum. core.ac.uk The presence of this and other fatty acid methyl esters in microalgae is also noted for its potential relevance in biofuel production. foodchemistryjournal.comspbu.ru

Table 2: Relative Percentage of this compound in Anabaena sp. PCC 7120 under different Calcium Concentrations (Data sourced from Singh et al. researchgate.net)

Calcium Chloride (mM)Relative Percentage (%)
01.624
10.352
101.521

Advanced Extraction Techniques from Complex Biological Matrices

A common starting point is the extraction of total lipids from a dried biological matrix. A classic method involves using a chloroform (B151607)/methanol (B129727)/water mixture, as in the Bligh and Dyer method, which separates lipids from other cellular components. journals.co.za

Once the lipid fraction is isolated, the fatty acids within complex lipids (like triglycerides or phospholipids) are typically converted into their more volatile fatty acid methyl esters (FAMEs) for gas chromatographic analysis. This conversion is crucial for achieving good separation and peak shape in GC. nih.gov Several methods exist for this derivatization:

Saponification followed by Acid-Catalyzed Methylation : This is a conventional two-step method. First, the lipid sample is saponified (hydrolyzed) using a base like potassium hydroxide (B78521) (KOH) in ethanol (B145695) to release the free fatty acids (FFAs). lipidbank.jp The mixture is then acidified, and the FFAs are extracted. In the second step, these FFAs are methylated using an acid catalyst, such as boron trifluoride (BF₃) in methanol or hydrochloric acid (HCl) in methanol, to produce FAMEs. nih.govlipidbank.jp

Base-Catalyzed Transesterification : This method directly converts glycerolipids into FAMEs using a base catalyst like methanolic KOH. It is a rapid reaction that can be completed under mild temperature conditions. journals.co.za However, it is not effective for esterifying free fatty acids that may be present in the sample. nih.gov

Reactive Extraction (In Situ Transesterification) : This is an advanced technique that combines extraction and transesterification into a single step. dokumen.pubbath.ac.uk In this process, the raw biological material (e.g., seeds) is directly treated with an alcohol (like methanol) and a catalyst. The methanol acts as both the extraction solvent and the transesterification reactant. dokumen.pub This method can reduce processing time and the amount of solvent required compared to conventional two-step processes. bath.ac.uk

Following these preparation steps, the resulting FAME mixture is analyzed by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification based on the mass spectrum of the compound. foodchemistryjournal.combas.ac.uk

Optimized Solvent Extraction Protocols

The initial step in isolating this compound involves the extraction of lipids from the biological source material. The selection of an appropriate solvent system is critical for achieving high extraction efficiency. Following lipid extraction, a transesterification reaction is performed to convert the fatty acids within the lipid profile into FAMEs, which are more amenable to chromatographic analysis and purification.

Lipid Extraction: Conventional lipid extraction is typically achieved using organic solvents. The choice of solvent depends on the nature of the sample matrix, particularly its water content.

Folch Method: A widely recognized and reliable method for quantitative lipid extraction uses a chloroform and methanol mixture, typically in a 2:1 (v/v) ratio arabjchem.org. After extraction, the addition of water or a salt solution induces phase separation, with the lipids concentrated in the lower chloroform phase arabjchem.orgmdpi.com.

Hexane-Based Extraction: Hexane (B92381) is another common solvent used for extracting lipids, often in conjunction with other solvents or as part of a multi-step process nih.govrhizolab.com.

One-Step Extraction and Transesterification: Procedures have been developed that combine tissue digestion, lipid extraction, and transmethylation into a single step. One such method involves heating the fresh tissue with a reagent cocktail containing methanol, heptane (B126788), benzene, 2,2-dimethoxypropane, and sulfuric acid nih.gov. Upon cooling, two phases form, with the upper heptane layer containing the FAMEs ready for analysis nih.gov.

Transesterification (Methylation): This derivatization step is essential for converting fatty acids into their corresponding methyl esters.

Acid-Catalyzed Transesterification: This is a common and robust method. Reagents such as 14% boron trifluoride (BF3) in methanol or methanolic hydrogen chloride (HCl) are frequently used nih.govchromatographyonline.com. Direct acid-catalyzed transesterification of the whole biomass is often preferred as it bypasses a separate extraction step, allowing for the quantification of total fatty acids nrel.gov. The reaction typically involves heating the lipid sample with the acidic methanol reagent nih.gov.

Base-Catalyzed Transesterification: Base-catalyzed methods, using reagents like sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (KOH) in methanol, proceed much faster and under milder temperature conditions than acid-catalyzed reactions arabjchem.orgnih.gov. However, base-catalyzed methods are not suitable for esterifying free fatty acids (FFAs) arabjchem.orgchromatographyonline.com. A rapid method involves saponifying the fat with methanolic KOH, followed by refluxing with a solution of ammonium (B1175870) chloride and sulfuric acid in methanol researchgate.net.

Table 1: Optimized Solvent Extraction and Transesterification Protocols for FAMEs
ProtocolDescriptionKey ReagentsTypical ConditionsSource Reference
Folch Method (Extraction)Quantitative extraction of total lipids from a sample.Chloroform, Methanol (2:1, v/v)Homogenization of sample with solvent, followed by phase separation with water. arabjchem.org
Acid-Catalyzed TransesterificationSimultaneous extraction and esterification or esterification of extracted lipids. Effective for all lipid classes, including FFAs.Methanolic HCl or Boron Trifluoride (BF₃) in MethanolHeating at temperatures from 45°C to 100°C for 1 hour or more. nih.gov
Base-Catalyzed TransesterificationRapid conversion of glycerolipids to FAMEs. Not effective for FFAs.Potassium Hydroxide (KOH) or Sodium Methoxide (NaOCH₃) in MethanolIncubation at room temperature or gentle heating (e.g., 37-50°C). arabjchem.orgrhizolab.com
One-Step Digestion/TransmethylationDigestion of fresh tissue, transmethylation of lipids, and extraction of FAMEs in a single step.Methanol:Heptane:Benzene:2,2-dimethoxypropane:H₂SO₄Heating at 80°C. nih.gov

Emerging Green Extraction Methods (e.g., Supercritical Fluid Extraction)

In response to the environmental impact of conventional solvent-based methods, several green extraction technologies have emerged. These methods aim to reduce solvent consumption, decrease extraction time, and utilize more environmentally benign substances.

Supercritical Fluid Extraction (SFE): SFE, primarily using carbon dioxide (CO₂), is a prominent green technology for lipid extraction researchgate.net. CO₂ in its supercritical state possesses properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. SFE has been shown to extract total fat from samples with an accuracy comparable to traditional solvent methods arabjchem.org. It is valued for reducing the use of hazardous organic solvents and for producing high-purity extracts researchgate.net.

Ultrasound-Assisted Extraction (UAE): This technique employs the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting cell walls and enhancing the mass transfer of lipids from the sample matrix into the solvent. Studies have shown that UAE can significantly increase the yield of extracted lipids compared to conventional percolation methods, while also saving time and reducing solvent volume researchgate.netmdpi.com.

Alternative Green Solvents: Research is ongoing to identify and validate bio-based or less hazardous solvents to replace petroleum-derived solvents like hexane. For instance, 2-methyloxolane (2-MeOx) and cyclopentyl methyl ether (CPME) have demonstrated lipid extraction efficiencies similar to or greater than n-hexane from oil cakes, presenting them as viable green alternatives nih.gov.

Table 2: Comparison of Emerging Green Extraction Methods for Lipids
MethodPrincipleAdvantagesSource Reference
Supercritical Fluid Extraction (SFE)Utilizes a supercritical fluid (commonly CO₂) as the extraction solvent.Reduces organic solvent use, non-toxic, extraction parameters (pressure, temperature) are tunable. arabjchem.orgresearchgate.net
Ultrasound-Assisted Extraction (UAE)Uses acoustic energy to enhance extraction efficiency.Increased yield, reduced extraction time, lower solvent consumption compared to conventional methods. researchgate.netmdpi.com
Alternative SolventsReplaces hazardous solvents like hexane with greener alternatives (e.g., 2-MeOx, CPME).Improved safety profile, reduced environmental impact, potentially higher extraction efficiency. nih.gov

Chromatographic Purification Strategies for Isolation

Following extraction and transesterification, the resulting mixture of FAMEs requires purification to isolate this compound. Various chromatographic techniques are employed for this purpose, capitalizing on differences in the physicochemical properties of the FAMEs, such as polarity, size, and degree of unsaturation.

Preparative Column Chromatography Approaches (e.g., Silica (B1680970) Gel, Reversed-Phase)

Preparative column chromatography is a fundamental technique for purifying compounds from a mixture on a larger scale.

Silica Gel Column Chromatography: This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar and the mobile phase is non-polar youtube.com. It is highly effective for separating different classes of lipids researchgate.net. FAMEs can be purified from other lipid classes by loading the crude extract onto a silica gel column and eluting with a solvent system of increasing polarity. For instance, FAMEs can be eluted with a hexane-methyl acetate (B1210297) mixture nih.gov. Less polar compounds elute first, while more polar compounds are retained longer on the column youtube.com.

Reversed-Phase Column Chromatography: In this mode, a non-polar stationary phase (e.g., silica gel chemically modified with C8 or C18 alkyl chains) is used with a polar mobile phase nih.gov. The separation mechanism is based on hydrophobic interactions. For FAMEs, retention time generally increases with the length of the carbon chain and decreases with the number of double bonds researchgate.net.

Preparative Thin Layer Chromatography (TLC) Applications

Preparative TLC is a scalable version of analytical TLC used for purification. The crude extract is applied as a continuous band onto a thick layer of adsorbent (typically silica gel) on a glass plate researchgate.net.

The plate is developed in a chamber with a suitable mobile phase, which separates the components into distinct bands. These bands can be visualized under UV light or by spraying with a non-destructive reagent nih.gov. The band corresponding to the target compound, this compound, is then physically scraped from the plate. The compound is subsequently recovered by eluting it from the silica gel with an appropriate solvent researchgate.netaocs.org.

A specialized variant is Argentation TLC , where the silica gel is impregnated with silver nitrate. The silver ions form reversible complexes with the double bonds of unsaturated FAMEs, allowing for fine separation based on the number, geometry (cis/trans), and position of the double bonds nih.govaocs.org.

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity Assessment

HPLC is a high-resolution chromatographic technique used for both the analytical separation and preparative purification of compounds.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for FAME separation nih.gov. Using octadecylsilyl (C18) columns and mobile phases like acetonitrile/water mixtures, RP-HPLC can effectively separate complex mixtures of FAMEs based on differences in chain length and unsaturation nih.govresearchgate.net. The technique is powerful enough to resolve positional and geometric isomers nih.gov. For preparative work, fractions are collected as they elute from the column. The purity of these fractions, and of the final isolated this compound, can be assessed by re-injecting a small aliquot into the HPLC system. Detection is commonly performed with a UV detector at low wavelengths (e.g., 192-205 nm) where the ester and double bonds absorb light nih.gov. This method has been successfully applied to the multi-milligram isolation of pure polyunsaturated FAMEs from microalgae researchgate.net.

Table 3: Chromatographic Strategies for FAME Purification
TechniqueStationary PhaseSeparation PrincipleApplication NotesSource Reference
Preparative Column (Silica Gel)Silica Gel (Polar)Adsorption chromatography based on polarity.Separates FAMEs from other lipid classes. Elution with non-polar to moderately polar solvents (e.g., hexane/ethyl acetate). nih.govresearchgate.net
Preparative Column (Reversed-Phase)C8 or C18 Bonded Silica (Non-polar)Partition chromatography based on hydrophobicity.Separates FAMEs by chain length and degree of unsaturation using polar mobile phases. nih.govresearchgate.net
Preparative TLCSilica GelAdsorption chromatography based on polarity.Bands are physically scraped and eluted for compound recovery. Good for small-scale purification. researchgate.netresearchgate.net
Argentation TLCSilver Nitrate-Impregnated Silica GelComplexation of silver ions with double bonds.Excellent for separating FAMEs based on the number and configuration of double bonds. nih.govaocs.org
Preparative RP-HPLCC18 Bonded SilicaHigh-resolution separation based on hydrophobicity.Allows for isolation of high-purity FAMEs. Purity is assessed via UV detection. nih.govresearchgate.net

Advanced Analytical Characterization in Chemical Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like FAMEs. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

For GC-MS analysis, fatty acids must be converted into more volatile and less polar derivatives to ensure good chromatographic performance and prevent peak tailing. mdpi.comgcms.cz This process, known as derivatization, most commonly involves esterification to form FAMEs. mdpi.com Since the target analyte is already a methyl ester, these protocols are relevant when analyzing it within a complex lipid matrix where it may be present alongside free fatty acids.

Common derivatization procedures include:

Acid-Catalyzed Esterification: This involves reacting the fatty acids with a large excess of methanol (B129727) in the presence of an acid catalyst, such as boron trifluoride (BF₃), anhydrous hydrogen chloride (HCl), or sulfuric acid. mdpi.com The reaction is typically heated to ensure completion.

Base-Catalyzed Transesterification: For lipids like triglycerides or phospholipids, a base catalyst such as sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol is used to cleave the fatty acid chains from the glycerol backbone and simultaneously form methyl esters.

Trimethyl Sulfonium Hydroxide (TMSH) Derivatization: TMSH is a reagent that allows for rapid, on-column methylation, simplifying sample preparation. mdpi.com

The choice of method depends on the nature of the sample matrix and the need to avoid degradation of polyunsaturated fatty acids. mdpi.com

Once derivatized and injected into the GC-MS system, 9,12-hexadecadienoic acid, methyl ester is identified based on two key pieces of data:

Retention Time (RT): This is the time it takes for the compound to travel through the GC column to the detector. Under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate), a particular compound will have a characteristic and reproducible retention time.

Mass Spectrum: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically fragmented by electron ionization (EI). The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The molecular formula for this compound is C₁₇H₃₀O₂ aablocks.comnist.gov, resulting in a molecular weight of approximately 266.4 g/mol . aablocks.comnist.gov The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 266, along with characteristic fragment ions resulting from cleavages along the aliphatic chain.

Key fragmentation patterns are crucial for identification. While a detailed fragmentation analysis for this specific compound is not widely published, general FAME fragmentation involves characteristic ions. For a related compound, 9,12-octadecadienoic acid, methyl ester (m/z 294), the base peak is often observed at m/z 67, with other significant fragments at m/z 55, 81, and 95. researchgate.net These fragments arise from cleavages within the hydrocarbon chain, influenced by the double bond positions. The identification is confirmed by comparing the obtained spectrum with reference spectra in databases like the NIST Mass Spectral Library. researchgate.net

Table 1: GC-MS Data for this compound

Property Value Source
Molecular Formula C₁₇H₃₀O₂ aablocks.comnist.gov
Molecular Weight 266.4189 aablocks.comnist.gov
CAS Number (Z,Z)- 31327-61-4 aablocks.com

Note: Specific retention times vary based on the GC method used. Fragmentation patterns are compared against spectral libraries for confirmation.

Standard electron ionization GC-MS is often insufficient for unambiguously determining the exact position of double bonds in FAME isomers like 9,12- and 7,10-hexadecadienoic acid, methyl ester. This is because the high energy of EI can cause the double bonds to migrate along the carbon chain before fragmentation, leading to very similar mass spectra for different positional isomers. nih.gov

To overcome this challenge, several advanced strategies are employed:

Specialized Derivatization: The double bonds can be "fixed" in place by chemical derivatization prior to GC-MS analysis. A common method involves forming dimethyl disulfide (DMDS) adducts across the double bonds. Fragmentation of these derivatives in the mass spectrometer results in ions that clearly indicate the original positions of the double bonds.

High-Resolution Chromatography: Utilizing highly polar capillary GC columns (e.g., those with cyanopropyl stationary phases) can achieve chromatographic separation of certain FAME isomers based on subtle differences in their structure and polarity. researchgate.netgcms.cz Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) provides vastly increased peak capacity and resolution, enabling the separation of complex mixtures of isomers that co-elute in one-dimensional GC. gcms.cznih.gov

Chemical Ionization Mass Spectrometry: Using a softer ionization technique, such as chemical ionization (CI), can reduce fragmentation and provide clearer information about the molecular ion, though it may not solve the issue of positional isomerism without prior derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

NMR spectroscopy is an indispensable, non-destructive technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the stereochemistry of the double bonds.

One-dimensional ¹H and ¹³C NMR spectra provide characteristic signals for the different functional groups within this compound.

¹H NMR: The proton NMR spectrum of a typical FAME shows distinct chemical shifts. The singlet for the methyl ester protons (-OCH₃) appears around 3.67 ppm. nih.gov The olefinic protons (-CH=CH-) are found further downfield, typically in the range of 5.3-5.4 ppm. nih.govmagritek.com Protons on carbons adjacent to the double bonds (allylic protons, =CH-CH₂-) resonate around 2.0-2.1 ppm, while protons on the carbon between the two double bonds (bis-allylic protons, =CH-CH₂-CH=) appear further downfield around 2.77 ppm due to the influence of both double bonds. magritek.com The remaining methylene protons (-CH₂-) of the aliphatic chain form a complex multiplet around 1.2-1.4 ppm, and the terminal methyl group (-CH₃) appears as a triplet around 0.8-0.9 ppm. nih.govaocs.org

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester group is the most downfield signal, typically around 174 ppm. bch.ro The olefinic carbons (=CH) resonate in the 127-130 ppm region. bch.roresearchgate.net The carbon of the methyl ester appears around 51 ppm. The various methylene carbons of the aliphatic chain appear between 22 and 34 ppm, and the terminal methyl carbon is the most upfield signal, around 14 ppm. researchgate.net

Table 2: Typical NMR Chemical Shifts for Polyunsaturated FAMEs

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Terminal -CH₃ ~0.9 ~14
Aliphatic -CH₂- ~1.3 ~22-34
Allylic -CH₂-CH= ~2.0 ~27
Bis-allylic =CH-CH₂-CH= ~2.8 ~25
Ester -OCH₃ ~3.7 ~51
Olefinic -CH=CH- ~5.3 ~127-130

Note: Values are approximate and can vary slightly based on the solvent and specific molecular structure. magritek.combch.roresearchgate.net

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are essential to piece together the molecule's complete structure by establishing atom-to-atom connectivity. magritek.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a cross-peak between the olefinic protons (~5.3 ppm) and the allylic protons (~2.0 ppm), and between the bis-allylic protons (~2.8 ppm) and the olefinic protons, confirming their adjacency. magritek.com This allows for the "walking" along the carbon chain through proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. magritek.com It provides an unambiguous correlation between the ¹H and ¹³C signals, for instance, confirming that the proton signal at ~5.3 ppm corresponds to the carbon signal at ~128 ppm. This is crucial for definitively assigning the carbon spectrum. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. magritek.com This is extremely powerful for connecting molecular fragments that are not directly bonded. For example, an HMBC spectrum would show a correlation between the methyl ester protons (~3.7 ppm) and the carbonyl carbon (~174 ppm), confirming the ester functionality. It would also show correlations from the allylic protons to the olefinic carbons, providing further evidence for the position of the double bonds. magritek.com

Spectroscopic Investigations for Functional Group and Conjugation Analysis

Spectroscopic techniques are fundamental in the structural elucidation of organic molecules. For a compound such as this compound, methods like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and the nature of its electronic system, particularly the arrangement of its double bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a fatty acid methyl ester (FAME) like this compound is characterized by several distinct absorption bands that confirm its key structural features: the methyl ester group and the long aliphatic chain containing carbon-carbon double bonds.

The most prominent peak in the spectrum of FAMEs is the sharp, strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) within the ester functionality. researchgate.netjournalajacr.com This peak is typically observed in the region of 1735–1744 cm⁻¹. researchgate.net The presence of this band is a definitive indicator of the ester group.

Another set of significant peaks relates to the hydrocarbon portion of the molecule. Strong absorptions between 2850 cm⁻¹ and 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the long aliphatic chain. Specifically, asymmetric and symmetric stretching of methylene (CH₂) groups appear around 2918-2919 cm⁻¹ and 2850-2854 cm⁻¹, respectively. researchgate.netresearchgate.net The C-H bending vibrations for these groups are also visible, typically around 1462-1473 cm⁻¹. researchgate.netresearchgate.net

The presence of unsaturation (C=C double bonds) in the molecule gives rise to a characteristic olefinic C-H stretching peak just above 3000 cm⁻¹. spectra-analysis.com Furthermore, two important bands confirm the ester linkage: the C-O stretching vibrations, which typically appear in the 1170-1200 cm⁻¹ range. researchgate.netjournalajacr.com

The collective analysis of these absorption bands allows for a comprehensive identification of the functional groups in this compound, confirming its identity as an unsaturated fatty acid methyl ester.

Table 1: Characteristic FT-IR Absorption Bands for this compound Data is based on typical values for unsaturated fatty acid methyl esters.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3010=C-H StretchAlkeneMedium
2918-2919C-H Asymmetric StretchAlkane (CH₂)Strong
2850-2854C-H Symmetric StretchAlkane (CH₂)Strong
1735-1744C=O StretchEsterStrong, Sharp
1462-1473C-H BendAlkane (CH₂)Medium
1170-1200C-O StretchEsterStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. libretexts.org This technique is particularly sensitive to the presence of conjugated systems—molecules with alternating single and double bonds. utoronto.ca

In a conjugated system, the π-orbitals of adjacent double bonds overlap, which delocalizes the π-electrons across multiple atoms. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca Consequently, less energy (i.e., light of a longer wavelength) is required to induce a π → π* electronic transition. libretexts.org As the extent of conjugation increases, the wavelength of maximum absorbance (λmax) shifts to longer wavelengths, a phenomenon known as a bathochromic shift. utoronto.cashimadzu.com For example, the conjugated diene 1,3-butadiene absorbs at a λmax of 217 nm, whereas a simple, non-conjugated alkene like ethene absorbs at a much shorter wavelength of about 170 nm. docbrown.infomasterorganicchemistry.com

The compound this compound possesses two double bonds at the 9th and 12th carbon positions. The double bonds are separated by two single bonds (-CH=CH-CH₂-CH=CH-), making it an isolated or non-conjugated diene. Because there is no overlap between the π-systems of the two double bonds, the electronic transitions behave as if they are from two independent alkene units.

Therefore, this compound is not expected to show significant absorbance in the standard UV-Vis range of 200-400 nm. Its π → π* transitions would occur at wavelengths below 200 nm, similar to simple alkenes. docbrown.info While the carbonyl group of the methyl ester does possess non-bonding electrons that can undergo a weak n → π* transition, this absorption is typically found around 270-300 nm and has a very low intensity, often being unobservable under standard conditions. masterorganicchemistry.com The primary utility of UV-Vis spectroscopy is thus for the analysis of conjugated systems, and its application to an isolated diene like this compound mainly serves to confirm the absence of conjugation.

Biosynthesis and Metabolic Pathways in Biological Systems

Enzymatic Mechanisms in Natural Production of Polyunsaturated Fatty Acids

The natural synthesis of polyunsaturated fatty acids (PUFAs) is a meticulously orchestrated process, governed by a suite of specialized enzymes. The formation of 9,12-Hexadecadienoic acid and its subsequent esterification to form the methyl ester are prime examples of these complex biochemical events.

Desaturase and Elongase Enzyme Activities

The backbone of PUFA synthesis lies in the sequential action of desaturase and elongase enzymes. Desaturases are responsible for introducing double bonds at specific positions along the fatty acid carbon chain, while elongases add two-carbon units to extend the chain length.

The biosynthesis of 9,12-Hexadecadienoic acid typically begins with a saturated 16-carbon fatty acid precursor, palmitic acid (16:0). This precursor undergoes a series of desaturation steps. Initially, a Δ9-desaturase enzyme acts on palmitic acid, introducing a double bond between the 9th and 10th carbon atoms (counting from the carboxyl end). This reaction yields palmitoleic acid (9-hexadecenoic acid, 16:1). Following this, a Δ12-desaturase introduces a second double bond between the 12th and 13th carbons, resulting in the formation of 9,12-Hexadecadienoic acid (16:2). iastate.eduwikipedia.org

Desaturase enzymes are broadly classified into two subgroups: delta (Δ) desaturases, which create a double bond at a fixed position from the carboxyl end of the fatty acid, and omega (ω) desaturases, which introduce a double bond at a fixed position from the methyl end. wikipedia.org The synthesis of 9,12-Hexadecadienoic acid involves delta desaturases. The specificity of these enzymes is critical; for instance, some desaturases show a preference for C16 substrates like palmitic acid. nih.gov While elongase enzymes are crucial for the synthesis of longer-chain PUFAs, the production of a C16 fatty acid like 9,12-Hexadecadienoic acid primarily relies on the desaturation of the existing C16 backbone. nih.govnih.gov

Enzyme ClassFunctionExample Reaction for 9,12-Hexadecadienoic Acid Synthesis
Δ9-Desaturase Introduces a double bond at the 9th carbon position.Palmitic acid (16:0) → Palmitoleic acid (16:1)
Δ12-Desaturase Introduces a double bond at the 12th carbon position.Palmitoleic acid (16:1) → 9,12-Hexadecadienoic acid (16:2)
Elongase Lengthens the fatty acid chain by two carbons.Not directly involved in C16:2 synthesis from a C16 precursor.

Methyltransferase Actions in Esterification

Once 9,12-Hexadecadienoic acid is synthesized, it can be converted to its methyl ester form through a process called esterification. This reaction is catalyzed by a class of enzymes known as methyltransferases. Specifically, the enzyme S-adenosyl-L-methionine:fatty-acid O-methyltransferase facilitates this conversion. biosynsis.com

The mechanism involves the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the carboxyl group of the fatty acid. nih.govebi.ac.ukplos.org This enzymatic reaction results in the formation of 9,12-Hexadecadienoic acid, methyl ester and S-adenosyl-L-homocysteine as a byproduct. nih.gov The vast majority of these methyltransferases belong to the Class I category, which contains a characteristic Rossmann fold for binding SAM. ebi.ac.uksyntheselabor.de

EnzymeSubstratesProducts
S-adenosyl-L-methionine:fatty-acid O-methyltransferase 9,12-Hexadecadienoic acid, S-adenosyl-L-methionine (SAM)This compound, S-adenosyl-L-homocysteine (SAH)

Precursor Incorporation and Metabolic Tracing Studies

To elucidate the biosynthetic pathways of fatty acids, scientists often employ metabolic tracing studies. These experiments typically involve the use of isotopically labeled precursors to track their incorporation into downstream products. For example, by supplying an organism with palmitic acid labeled with a stable isotope like Carbon-13 (¹³C), researchers can follow the metabolic fate of the labeled carbons. iastate.edunih.gov

Using techniques like gas chromatography-mass spectrometry (GC-MS), scientists can detect the presence of the ¹³C label in palmitoleic acid, 9,12-Hexadecadienoic acid, and subsequently in this compound. nih.gov This provides direct evidence that palmitic acid serves as a precursor and confirms the steps in the biosynthetic pathway. Such studies are invaluable for understanding how different organisms produce specific fatty acids and how these pathways can be potentially engineered.

Regulation of Biosynthetic Pathways in Source Organisms

The biosynthesis of polyunsaturated fatty acids is a tightly regulated process in source organisms such as bacteria and microalgae. nih.govmdpi.comresearchgate.net This regulation ensures that the composition of fatty acids in cell membranes is appropriate for the environmental conditions, which is crucial for maintaining membrane fluidity and function.

In many bacteria, the regulation of fatty acid biosynthesis occurs at the transcriptional level. nih.govresearchgate.net For example, in Escherichia coli, proteins like FadR and FabR act as transcriptional regulators. FadR can activate the expression of genes involved in unsaturated fatty acid synthesis, while FabR acts as a repressor. researchgate.net The activity of these regulatory proteins is often modulated by cellular metabolites or environmental cues, such as temperature. A decrease in temperature often leads to an upregulation of desaturase gene expression to increase the proportion of unsaturated fatty acids, thereby maintaining membrane fluidity in the cold. nih.gov These regulatory mechanisms are critical for the production of C16:2 fatty acids in the organisms that synthesize them.

Biotransformation and Metabolic Fate in Ecological Niches

Once synthesized and released into the environment, this compound can undergo biotransformation. In ecological niches such as soil and water, microorganisms play a key role in the metabolic fate of fatty acid methyl esters. nih.gov These compounds can be utilized as carbon sources by various bacteria and fungi. The degradation pathways likely involve hydrolysis of the ester bond by lipase (B570770) enzymes to release the free fatty acid, 9,12-Hexadecadienoic acid, and methanol (B129727). The free fatty acid can then be broken down through the β-oxidation pathway.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 9,12-Hexadecadienoic Acid, Methyl Ester

While 9,12-Hexadecadienoic acid is a naturally occurring fatty acid, total synthesis provides a route to isotopically labeled standards or structurally unique analogs. General strategies for the total synthesis of polyunsaturated fatty acids (PUFAs) often rely on coupling smaller, functionalized fragments. A common approach involves Wittig or Horner-Wadsworth-Emmons reactions to form the carbon-carbon double bonds with control over their geometry. For instance, a synthetic route could involve coupling a C9 phosphonium ylide with a C7 aldehyde-ester fragment to construct the C16 backbone, with subsequent steps to introduce the second double bond. The specific stereochemistry (Z,Z) of the natural isomer requires the use of stereoselective coupling reactions.

Stereoselective and Regioselective Synthesis of Isomers

The synthesis of specific geometric (cis/trans or Z/E) and positional isomers of this compound is critical for studying their distinct chemical and biological properties. For example, methods for synthesizing conjugated linoleic acid (CLA) isomers, such as 9Z,11E-octadecadienoic acid methyl ester, can be adapted. One such method involves the elimination of a 12-bromo derivative of a corresponding mono-unsaturated fatty acid ester using a bulky base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can proceed with high positional and stereospecificity. google.com Photochemical isomerization catalyzed by iodine is another technique used to produce specific isomers, although it can result in lower yields. google.com The precise control of reaction conditions—temperature, reaction time, and stoichiometry—is essential to maximize the yield of the desired isomer and minimize unwanted side products. google.com

Controlled Esterification Techniques for Methyl Ester Formation

The conversion of 9,12-Hexadecadienoic acid to its methyl ester is a fundamental step for analysis (e.g., by gas chromatography) and for its use as a chemical feedstock. Esterification methods are broadly categorized as acid-catalyzed or base-catalyzed. cabidigitallibrary.org

Acid-Catalyzed Esterification : This method typically involves heating the fatty acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. youtube.com While effective, acid catalysis can be slow and requires heat, which can promote undesirable side reactions, such as isomerization of the double bonds, particularly in polyunsaturated systems. youtube.comaocs.org To drive the reversible reaction to completion, an excess of methanol is often used, or water, a byproduct, is removed. youtube.comacs.org

Base-Catalyzed Transesterification : For lipids already in ester form (e.g., triglycerides), base-catalyzed transesterification with a reagent like sodium methoxide (B1231860) in methanol is highly efficient and rapid, often proceeding at lower temperatures than acid-catalyzed reactions. aocs.org This method is generally preferred for PUFAs as it minimizes the risk of geometric isomerization. aocs.org

Milder Methods : To avoid harsh conditions, other methods have been developed. One procedure uses a mixture of chloroform-methanolic HCl with cupric acetate (B1210297), allowing for complete esterification of free fatty acids at room temperature, which is suitable for polyunsaturated acids. nih.gov Another approach uses acetyl chloride in an alcohol, which can form esters under relatively mild conditions. nih.gov

The choice of method depends on the starting material (free fatty acid vs. triglyceride) and the need to preserve the original double bond configuration. cabidigitallibrary.org

Table 1: Comparison of Common Esterification Methods for Fatty Acids
MethodCatalystTypical ConditionsAdvantagesDisadvantages
Acid-CatalyzedH₂SO₄, HCl, BF₃Heat (e.g., 60°C), Excess MethanolEffective for high free fatty acid (FFA) contentSlow reaction; Risk of double bond isomerization aocs.org; Water byproduct can limit reaction youtube.com
Base-CatalyzedCH₃ONa, KOHMild temperatures (e.g., 50°C)Fast, highly efficient, minimizes isomerization aocs.orgSensitive to water and high FFA content (saponification risk)
Acetyl ChlorideGenerated HCl (from Acetyl Chloride + Methanol)Mild heat (e.g., 50°C)Simple procedure nih.govReaction time can vary depending on the acid structure nih.gov

Olefin Metathesis and Other Functional Group Transformations

Olefin metathesis is a powerful catalytic reaction that redistributes carbon-carbon double bonds, enabling significant structural modifications of unsaturated fatty acid esters like this compound. scielo.brwikipedia.org This reaction can be used to change chain length, create new difunctional molecules, or synthesize polymers. scielo.brsciencepub.net

The success of metathesis on FAMEs hinges on the choice of catalyst. The catalysts must be tolerant of the ester functional group. Several classes of catalysts are commonly employed:

Ruthenium-Based Catalysts (Grubbs' Catalysts) : These are among the most versatile and widely used catalysts due to their high tolerance for functional groups and their robustness. ias.ac.in Second-generation Grubbs' catalysts, in particular, show high activity for the cross-metathesis of FAMEs under mild conditions. acs.orgnih.gov

Molybdenum and Tungsten-Based Catalysts (Schrock Catalysts) : These catalysts are known for their extremely high activity. ias.ac.inilpi.com However, they are also highly sensitive to air, water, and certain functional groups, which can limit their application with less pure biological feedstocks. ilpi.com

Rhenium-Based Catalysts : Heterogeneous catalysts such as Re₂O₇ on an alumina-silica support are also effective, particularly for industrial-scale processes like ethenolysis (cross-metathesis with ethylene). scielo.brsciencepub.net These systems often require a co-catalyst, such as a tetraalkyltin compound. sciencepub.net

Reaction optimization involves controlling parameters like temperature, substrate concentration, catalyst loading, and, in the case of cross-metathesis, the ratio of reactants. acs.org For example, in ethenolysis, a large excess of ethylene gas is used to drive the reaction toward the production of shorter-chain, terminally unsaturated products. scielo.brwikipedia.org

Table 2: Overview of Olefin Metathesis Catalyst Systems for FAMEs
Catalyst TypeCommon MetalsKey CharacteristicsTypical Applications
Grubbs' CatalystsRuthenium (Ru)High functional group tolerance; Good stability. ias.ac.inSelf-metathesis, cross-metathesis, RCM, ROMP. ias.ac.in
Schrock CatalystsMolybdenum (Mo), Tungsten (W)Very high activity; Sensitive to air, water, and some functional groups. ilpi.comHigh-turnover metathesis with pure substrates.
Heterogeneous SystemsRhenium (Re), Tungsten (W)Robust, suitable for industrial processes; Often require co-catalysts. sciencepub.netEthenolysis, self-metathesis of industrial oils. scielo.br

The generally accepted mechanism for olefin metathesis was proposed by Chauvin and involves a metal-carbene (alkylidene) complex as the active catalyst. wikipedia.orgilpi.com The process occurs via a series of [2+2] cycloaddition and cycloreversion steps:

A [2+2] cycloaddition between the metal-carbene and the double bond of the FAME forms a four-membered ring intermediate called a metallacyclobutane. wikipedia.org

This metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition, breaking apart in a productive manner to form a new olefin and a new metal-carbene complex. ilpi.com

This catalytic cycle is repeated, leading to an equilibrium mixture of olefin products. ilpi.com In the case of a polyunsaturated ester like this compound, both double bonds can participate in metathesis, leading to a complex mixture of products, including polyenes, monoesters, and diesters. scielo.br The final product distribution is governed by thermodynamics and can be influenced by removing a volatile product, such as ethylene in ethenolysis, to shift the equilibrium. scielo.brwikipedia.org

Oxidative Transformations and Autoxidation Mechanisms

The two double bonds in this compound, particularly the bis-allylic methylene group at C-11, make the molecule highly susceptible to oxidation. Autoxidation is a free-radical chain reaction that is a primary pathway for the degradation of PUFAs. nih.govresearchgate.net

The mechanism proceeds in three main stages:

Initiation : An initiator (e.g., light, heat, or a metal ion) abstracts a hydrogen atom from the bis-allylic position between the two double bonds. This is the most easily abstracted hydrogen due to the resonance stabilization of the resulting pentadienyl radical. researchgate.net

Propagation : The carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide (the primary oxidation product) and a new carbon-centered radical, thus propagating the chain reaction. nih.gov The autoxidation of PUFAs generates hydroperoxides as the primary oxidation products. nih.gov

Termination : The reaction is terminated when two radical species combine to form a non-radical product.

The primary hydroperoxide products are unstable and can decompose or react further to form a wide array of secondary oxidation products, including aldehydes, ketones, and cyclic peroxides. nih.govnih.gov The oxidative stability of different isomers can vary significantly; for instance, trans,trans isomers of conjugated linoleic acid are relatively stable, while cis,cis isomers oxidize rapidly. nih.gov The kinetics of autoxidation are complex but generally follow a pattern where the rate is proportional to the substrate concentration and the square root of the rate of chain initiation. nih.gov

Formation of Hydroperoxide Derivatives

The oxidation of unsaturated fatty acid esters like this compound, can lead to the formation of hydroperoxide derivatives. This process is significant as it represents the initial stages of lipid peroxidation. The unsaturated bonds within the molecule are susceptible to oxidation, which can result in the formation of peroxides and other oxidized products smolecule.com.

While specific studies detailing the hydroperoxidation of this compound, are not extensively documented, the mechanism is analogous to that of more commonly studied polyunsaturated fatty acid (PUFA) esters, such as methyl linoleate. The reaction can be initiated by factors like heat, light, or the presence of metal catalysts.

Enzymatic oxidation is another pathway for the formation of hydroperoxides. Lipoxygenases (LOX) are a class of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. For instance, soybean lipoxygenase can act on PUFAs to form hydroperoxyl fatty acids mdpi.com. These enzymes typically exhibit high regio- and stereoselectivity. In analogous, more studied substrates like linoleic acid, lipoxygenases produce specific hydroperoxide isomers, such as 9-hydroperoxy and 13-hydroperoxy derivatives nih.gov. It is plausible that a similar enzymatic process could yield corresponding hydroperoxides from 9,12-hexadecadienoic acid.

Table 1: Potential Hydroperoxide Derivatives of this compound

Derivative NamePosition of Hydroperoxy Group
Methyl 9-hydroperoxy-10,12-hexadecadienoateC-9
Methyl 13-hydroperoxy-9,11-hexadecadienoateC-13

Note: This table is illustrative of potential derivatives based on the known reactivity of similar polyunsaturated fatty acid esters.

Investigations into Free-Radical Chain Reactions

Free-radical chain reactions are fundamental to the autoxidation of polyunsaturated lipids, including this compound. This process typically involves three main stages: initiation, propagation, and termination.

Initiation: The reaction begins with the abstraction of a hydrogen atom from the doubly allylic methylene group (C-11) by an initiator, forming a resonance-stabilized pentadienyl radical.

Propagation: The fatty acid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new fatty acid radical.

Termination: The chain reaction is terminated when radicals combine to form non-radical products. This can occur through the reaction of two peroxyl radicals (LOO• + LOO•), a peroxyl radical with an alkyl radical (LOO• + L•), or two alkyl radicals (L• + L•).

The hydroperoxides formed during the propagation step are relatively unstable and can decompose, especially in the presence of metal ions, to form highly reactive alkoxyl (LO•) and hydroxyl (•OH) radicals. These radicals can initiate new radical chains, leading to a complex mixture of secondary oxidation products. While detailed studies on the specific free-radical oxidation products of this compound, are limited, research on analogous compounds like linoleic acid has identified various products, including aldehydes, ketones, and epoxy compounds, arising from the breakdown of hydroperoxides researchgate.net. The study of such free-radical reactions is crucial for understanding the oxidative stability of lipids containing this fatty acid ester smolecule.com.

Bioactivity and Mechanistic Studies Non Clinical Investigations

In Vitro Antimicrobial Properties

The methyl ester of 9,12-Hexadecadienoic acid has been identified as a component in various natural extracts that exhibit antimicrobial properties. While studies on the pure compound are limited, the bioactivity of extracts containing this fatty acid methyl ester suggests its contribution to antibacterial and antifungal effects.

Antibacterial Efficacy (e.g., against foodborne pathogens)

Extracts containing hexadecadienoic acid methyl esters have demonstrated notable efficacy against a range of bacteria, including common foodborne pathogens. A diethyl ether extract from the blue-green alga Microcystis aeruginosa, which was found to contain Hexadecadienoic acid methyl ester among other compounds, showed significant antibacterial activity. ekb.eg This extract was effective against both Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. ekb.eg

Similarly, seed oil from Lepidium sativum, containing 1.14% 9,12-Hexadecadienoic acid, methyl ester, was tested against a panel of pathogenic bacteria. The oil exhibited broad-spectrum activity, inhibiting the growth of Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica, and Klebsiella pneumoniae. nih.gov

Antifungal Activity

The antifungal potential of extracts containing this compound and related compounds has also been documented. The aforementioned Lepidium sativum seed oil demonstrated inhibitory effects against the opportunistic pathogenic yeast Candida albicans. nih.gov Fatty acid methyl esters, in general, have been reported to possess antifungal activity against a variety of fungal species, including various Aspergillus species and Candida species. researchgate.net Specifically, n-hexadecanoic acid and its esters have shown efficacy against human-associated pathogens like Candida tropicalis and Candida albicans. sarpublication.com

Minimum Inhibitory Concentration (MIC) and Zone of Inhibition Determinations

Quantitative assessments of antimicrobial activity are primarily available for extracts and fractions containing this compound, rather than for the isolated compound itself.

For an active fraction (F7) from a Microcystis aeruginosa extract, which contained Hexadecadienoic acid methyl ester, zones of inhibition were measured against several foodborne pathogens. The largest zone of inhibition was observed against Staphylococcus aureus. ekb.eg

Table 1: Zone of Inhibition of a Microcystis aeruginosa Fraction Containing Hexadecadienoic Acid, Methyl Ester ekb.eg

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus11.8
Bacillus cereus11.0
Escherichia coli10.3
Pseudomonas aeruginosa10.3
Salmonella typhi9.8
Klebsiella pneumoniae7.0

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values have been determined for Lepidium sativum seed oil, which includes this compound as a constituent. The oil showed a consistent MIC value against most tested microbes, indicating broad-spectrum activity. nih.gov

Table 2: MIC and MBC of Lepidium sativum Seed Oil Containing this compound nih.gov

MicroorganismMIC (mg/ml)MBC (mg/ml)
Staphylococcus aureus47.5100
Bacillus subtilis47.5100
Escherichia coli47.5100
Pseudomonas aeruginosa47.5100
Salmonella enterica90100
Klebsiella pneumoniae47.5100
Candida albicans47.5100

Mechanisms of Antimicrobial Action (e.g., membrane disruption)

The primary mechanism of antimicrobial action for fatty acids and their derivatives is widely considered to be the disruption of the bacterial cell membrane. researchgate.netnih.gov These lipid molecules can intercalate into the phospholipid bilayer of the cell membrane, compromising its integrity. researchgate.net This disruption can lead to increased membrane permeability, causing the leakage of essential intracellular components such as ions and low-molecular-weight proteins. asm.org This loss of osmotic balance and vital cellular contents ultimately inhibits bacterial growth or leads to cell death. researchgate.net Studies using scanning electron microscopy on bacteria treated with fatty acid-rich extracts have shown visible damage to the plasma membrane. researchgate.net Furthermore, the inhibitory effect of some fatty acids has been linked to the generation of reactive oxygen species (ROS) and subsequent cell membrane damage. researchgate.netnih.gov

Antioxidant Capacities and Free Radical Scavenging

Fatty acid methyl esters, including this compound, are often found in plant and algal extracts that demonstrate significant antioxidant activity. This capacity is typically evaluated through their ability to scavenge synthetic free radicals in chemical assays.

DPPH and ABTS+ Radical Scavenging Assays

The antioxidant potential of extracts containing this compound has been evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Lepidium sativum seed oil, which contains 1.14% this compound, showed dose-dependent scavenging of DPPH radicals, with a reported IC50 value of 40 mg/ml. nih.govscienceopen.com The IC50 value represents the concentration of the oil required to scavenge 50% of the DPPH radicals.

Table 3: Antioxidant Activity of Extracts Containing Fatty Acid Methyl Esters

Extract SourceCompound IdentifiedAssayIC50 ValueReference
Lepidium sativum seed oilThis compoundDPPH40 mg/ml nih.govscienceopen.com
Elaeagnus umbellata essential oilcis-cis-9,12-Octadecadienoic acidDPPH70 µg/mL nih.gov
Elaeagnus umbellata essential oilcis-cis-9,12-Octadecadienoic acidABTS105 µg/mL nih.gov

Mechanisms of Antioxidant Activity

The primary proposed mechanism for the antioxidant activity of this compound is its ability to act as a free radical scavenger. nih.gov The presence of two double bonds in its structure makes it susceptible to donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby interrupting the chain reactions of lipid peroxidation and other oxidative processes. This direct scavenging of free radicals is a key feature of many antioxidant compounds. Further research is required to explore other potential mechanisms, such as the modulation of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) or the quenching of singlet oxygen.

Anti-inflammatory Pathways and Modulation

Emerging evidence from in vitro studies and computational models suggests that this compound possesses anti-inflammatory properties through the modulation of key inflammatory pathways.

In Vitro Studies on Inflammatory Mediators and Enzymes (e.g., COX-2 inhibition in cell lines)

Studies on extracts containing this compound have indicated a potential to inhibit key inflammatory enzymes. For example, an n-hexane extract of Salsola villosa, in which 9,12-octadecadienoic acid- methyl ester was a predominant fatty acid methyl ester, demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 value of 4.6 µg/mL. mdpi.com COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. While this points to the potential anti-inflammatory effect of the compound, it is important to note that this study was conducted on a crude extract. Research on the isolated, pure this compound is necessary to determine its specific COX-2 inhibitory activity and to calculate a precise IC50 value.

Molecular Docking Simulations with Inflammatory Targets

Molecular docking studies have been employed to investigate the potential interaction of this compound with inflammatory protein targets at a molecular level. In a study analyzing the components of Salsola villosa extract, the identified phytoconstituents, including 9,12-octadecadienoic acid- methyl ester, were docked with both COX-1 and COX-2 enzymes. researchgate.net The results suggested that these compounds could fit into the active sites of the enzymes. researchgate.net Specifically, some compounds were predicted to bind with their polar end in the cavity beyond Arg120 and their aliphatic chain oriented towards the catalytically important Tyr385, similar to the natural substrate, arachidonic acid. researchgate.net This indicates a potential mechanism for competitive inhibition. However, specific binding energy values for this compound were not detailed, highlighting the need for more focused in silico studies on the pure compound to quantify its binding affinity and interaction patterns with key inflammatory targets.

Hepatoprotective Effects in In Vitro Models (e.g., cell lines)

The potential hepatoprotective effects of this compound have been suggested in the literature, primarily based on studies of plant extracts containing this compound. nih.govmdpi.comresearchgate.net It is hypothesized that its antioxidant properties may contribute to protecting liver cells from oxidative stress-induced damage, a common mechanism in many liver pathologies. However, there is currently a lack of specific in vitro studies on the pure compound using liver cell lines such as HepG2 to substantiate these claims. nih.govmdpi.com Such studies would be crucial to determine its direct effects on hepatocyte viability, the modulation of liver enzymes, and its ability to counteract toxin-induced liver cell injury.

Cytotoxic Activity against Cancer Cell Lines (In Vitro)

Several in vitro studies have investigated the cytotoxic potential of extracts containing this compound against various human cancer cell lines. While data on the pure compound is limited, these findings provide a basis for its potential as an anticancer agent.

Extracts in which this compound is a component have demonstrated cytotoxic effects against a range of cancer cell lines. For instance, a methanolic extract of Garcinia cowa leaves, containing this compound, showed significant anti-proliferative activity. unar.ac.id Similarly, an ethyl acetate (B1210297) extract of Musa Paradisiaca stem, which also contains this fatty acid methyl ester, exhibited cytotoxic effects against human oral squamous cell carcinoma (hOSCC) cells. europeanreview.org Furthermore, a study on the blue-green alga Microcystis aeruginosa identified a fraction (F7) containing hexadecadienoic acid methyl ester that showed a pronounced effect against the colon cancer cell line HCT116. nih.gov

The table below summarizes the cytotoxic activities of various extracts and fractions containing this compound against different cancer cell lines. It is important to emphasize that these IC50 values represent the activity of the entire extract or fraction and not of the pure compound.

Cell LineExtract/Fraction SourceIC50 (µg/mL)
A549 (Lung Carcinoma)Garcinia cowa (Methanolic Extract)0.58 ± 0.47
MCF-7 (Breast Adenocarcinoma)Garcinia cowa (Methanolic Extract)5.775 ± 1.66
HepG2 (Hepatocellular Carcinoma)Garcinia cowa (Methanolic Extract)5.86 ± 0.82
MOLT-4 (Acute Lymphoblastic Leukemia)Garcinia cowa (Methanolic Extract)8.51 ± 0.05
hOSCC (Oral Squamous Cell Carcinoma)Musa Paradisiaca (Ethyl Acetate Extract)10.61
HCT116 (Colon Carcinoma)Microcystis aeruginosa (Fraction F7)28.73

These preliminary findings from studies on extracts underscore the need for further research to isolate this compound and evaluate its cytotoxic activity as a pure compound to determine its true potential in cancer therapy.

Cell Proliferation and Viability Assays (e.g., IC50 determination)

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. In a study involving extracts from the blue-green alga Microcystis aeruginosa, a fraction containing 9,12-Octadecadienoic acid methyl ester demonstrated notable anticancer activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for several human cancer cell lines. Low concentrations of the diethyl ether extract, which contains the compound, were required to achieve the IC50 for liver, colon, and breast cancer cell lines ekb.eg. Specifically, a fraction (F7) rich in this compound showed a pronounced effect against a colon cancer cell line with a low IC50 of 28.73 μg ml-1 ekb.eg.

While specific IC50 values for purified this compound are not always detailed in isolation, studies on extracts containing this compound provide insights into its antiproliferative effects. For instance, branched-chain fatty acids, a class of compounds to which this compound is related, have been shown to inhibit the proliferation of various cancer cell lines with IC50s ranging from 17.99 to 35.44 microg/ml nih.gov. It is important to note that IC50 values can be influenced by the specific cell line and the experimental conditions, such as the duration of exposure nih.govmdpi.com.

The following table summarizes the reported cytotoxic activity of extracts containing this compound against different cancer cell lines.

Cell LineExtract/Fraction SourceIC50 Value
Colon CancerMicrocystis aeruginosa (Fraction F7)28.73 μg ml-1 ekb.eg
Liver CancerMicrocystis aeruginosa (Diethyl ether extract)<100 μg ml-1 ekb.eg
Breast CancerMicrocystis aeruginosa (Diethyl ether extract)<100 μg ml-1 ekb.eg

Induction of Apoptosis in Cancer Cell Lines

This compound, and related fatty acid compounds have been implicated in the induction of apoptosis, or programmed cell death, in cancer cells. Apoptosis is a critical process for removing unwanted or damaged cells and its deregulation is a hallmark of cancer nih.gov. The process involves a cascade of events mediated by enzymes called caspases nih.gov.

Studies have shown that compounds structurally similar to this compound can trigger apoptosis through the mitochondrial pathway nih.gov. This pathway involves the release of cytochrome c from the mitochondria, which then activates initiator caspases like caspase-9 nih.govnih.gov. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis nih.govnih.govnih.gov.

For example, 9-Oxo-(10E,12E)-octadecadienoic acid, a related fatty acid, was found to induce apoptosis in human ovarian cancer cells by causing DNA fragmentation, increasing caspase-3/7 activities, dissipating the mitochondrial membrane potential, and promoting the release of cytochrome c nih.gov. Similarly, other fatty acids have been shown to induce apoptosis in cancer cells, with some studies highlighting the role of caspase-3 activation nih.goveuropeanreview.org. While direct studies on this compound are limited, its presence in extracts that exhibit pro-apoptotic activity suggests its potential role in this process europeanreview.orgnih.gov.

Nematicidal and Pesticidal Actions

This compound has been identified as a compound with potential nematicidal and pesticidal properties. This fatty acid ester is found in various plant and microbial extracts that have demonstrated activity against nematodes and other pests jddtonline.inforesearchgate.net. For instance, it has been reported as a component in extracts with nematicidal activity jddtonline.inforesearchgate.net.

The presence of this compound in organic tomatoes, which were found to be free of synthetic pesticide residues, suggests its potential as a natural pesticide phcog.com. The identification of this compound in plants and microorganisms with known pesticidal effects points to its contribution to these biological activities researchgate.netaip.org.

Other Reported Biological Activities in Non-Human Contexts

Antiviral Properties

There is evidence to suggest that this compound may possess antiviral properties. It has been listed among compounds with potential activity against viruses such as Influenza and Picornavirus researchgate.net. However, research on the antiviral effects of oils containing this compound has shown varied results. For example, an oil containing various fatty acid esters, including 9,12,15-Octadecatrienoic acid, methyl ester, exhibited a low viral inhibition rate against herpes simplex type 2 (HSV-2) virus when compared to the standard drug Acyclovir nih.gov. Further research is needed to fully elucidate the specific antiviral capabilities and mechanisms of this compound.

Antimutagenic Activity

This compound has been reported to have antimutagenic properties researchgate.net. Antimutagens are compounds that can reduce the rate of mutation. The mechanisms of antimutagenic action can vary, including the inhibition of mutagen activation, direct inactivation of mutagens, or blocking the interaction of mutagens with DNA nih.gov. Phenolic compounds found alongside fatty acid esters in some extracts are also known to contribute to antimutagenic and antioxidant activities researchgate.net. The specific pathways through which this compound exerts its antimutagenic effects require more detailed investigation.

Hypocholesterolemic Potential in Model Systems

Several studies have indicated that this compound may have hypocholesterolemic potential. It has been identified as a compound with reported hypocholesterolemic activity in various biological contexts jddtonline.inforesearchgate.net. Extracts containing this fatty acid ester, along with others like hexadecanoic acid, have been associated with hypocholesterolemic effects aip.org. The presence of these compounds in natural sources is believed to contribute to their potential lipid-lowering properties researchgate.net.

Ecological and Environmental Significance

Role as a Constituent of Semi-Volatile Organic Compounds in the Environment

9,12-Hexadecadienoic acid, methyl ester is classified as a semi-volatile organic compound (SVOC). ewg.org SVOCs are a group of organic compounds that have a higher boiling point and lower vapor pressure than volatile organic compounds (VOCs), causing them to exist in both gaseous and particulate phases in the atmosphere. The presence of this fatty acid methyl ester as an SVOC indicates its potential for distribution in the environment. As a member of the carboxylic acid subclass, its chemical properties, such as a relatively high molecular weight and moderate polarity, influence its partitioning between air, water, soil, and biota. ewg.orgnih.gov

The environmental distribution of this compound is influenced by its physical and chemical properties. While specific experimental data on its environmental concentrations are limited, its classification as an SVOC suggests it can be transported over long distances in the atmosphere, bound to particulate matter. Its detection in various environmental matrices is indicative of its release from both natural and anthropogenic sources.

Involvement in Plant-Herbivore Interactions and Plant Defense Mechanisms

While direct evidence detailing the specific role of this compound in plant-herbivore interactions is not extensively documented, the presence of its unesterified form, 9,12-Hexadecadienoic acid, has been reported in plant species such as Asclepias syriaca. nih.gov Fatty acids and their derivatives are known to play crucial roles in plant defense. They can act as precursors for the synthesis of signaling molecules, such as jasmonates, which are central to inducing defense responses against herbivores.

Furthermore, extracts from various plants containing similar fatty acid methyl esters have demonstrated properties that suggest a role in defense. For instance, related compounds like 9,12-Octadecadienoic acid (Linoleic acid) and its methyl ester have been identified in numerous plant extracts that exhibit insecticidal or repellent properties. researchgate.net These compounds can contribute to a plant's defense by making its tissues less palatable or more toxic to herbivores. The release of such compounds upon tissue damage can also act as a chemical signal to attract natural enemies of the herbivores, an indirect defense mechanism. However, further research is required to specifically elucidate the function of this compound in these ecological interactions.

Contribution to Microbial Ecology and Interspecies Chemical Communication

This compound and structurally similar fatty acid methyl esters (FAMEs) are significant in microbial ecology, often acting as signaling molecules or antimicrobial agents. Various studies have identified this compound and its close relatives in extracts from microorganisms that exhibit antimicrobial properties.

For example, endophytic fungi isolated from ornamental plants have been shown to produce secondary metabolites, including fatty acid esters, that act as defense mechanisms. ekb.eg In one study, a closely related compound, 9,12-Octadecadienoic acid (Z, Z)-, methyl ester, was identified in a bioactive fraction from the actinomycete Streptomyces thermolilacinus AZHD22, which demonstrated antimicrobial activity. researchgate.net Similarly, this compound has been found in extracts of Jatropha curcas leaves, which are known to possess antimicrobial properties.

The production of such compounds by microbes can influence the composition of microbial communities by inhibiting the growth of competing bacteria and fungi. This chemical communication is a key factor in shaping the microbial landscape in various environments, from soil to the surfaces of plants. The table below summarizes findings on the antimicrobial activity of extracts containing related fatty acid methyl esters.

Extract Source (Organism)Related Compound IdentifiedTarget MicrobesObserved Effect
Streptomyces thermolilacinus AZHD229,12-Octadecadienoic acid (Z, Z)-, methyl esterVarious bacteria and fungiAntimicrobial activity
Endophytic Fungi9,12-Octadecadienoic acid, methyl ester, (E,E)Not specifiedProduction of bioactive secondary metabolites
Jatropha curcas (leaves)9,12-Octadecadienoic acid (Z,Z)-Bacteria and fungiAntimicrobial activity
Pistia stratiotes (leaves)9,12-octadecadienoic acid (Z, Z)- methyl esterNot specifiedAntibacterial and antifungal properties mentioned

Environmental Fate, Degradation Pathways, and Persistence in Ecosystems

The environmental fate of this compound is governed by its physicochemical properties and its susceptibility to biotic and abiotic degradation processes. As a fatty acid methyl ester, it is expected to undergo hydrolysis to its corresponding carboxylic acid (9,12-Hexadecadienoic acid) and methanol (B129727). This process can be mediated by chemical or biological (enzymatic) activity in soil and water.

Biodegradation is likely a major pathway for the removal of this compound from the environment. Microorganisms, particularly bacteria and fungi, are known to utilize fatty acids and their esters as carbon sources through beta-oxidation. For instance, lipases from Streptomyces species have been shown to be involved in the transesterification of oils, a process that can produce or degrade fatty acid methyl esters. researchgate.net The presence of double bonds in the carbon chain of this compound may influence its degradation rate compared to saturated fatty acid esters.

Abiotic degradation pathways, such as oxidation, may also contribute to its transformation in the environment, particularly in the atmosphere where it can react with hydroxyl radicals. However, detailed studies on the specific degradation pathways and the persistence of this compound in different environmental compartments are limited.

Future Research Directions and Applied Potential Non Clinical

Exploration of Novel Natural Sources and Sustainable Production Methods

9,12-Hexadecadienoic acid, methyl ester has been isolated from a diverse array of organisms, suggesting a broad distribution in nature. It is found in plants such as the aquatic invasive species Pistia stratiotes and the seed oil of Lepidium sativum. aocs.orgresearchgate.netijpo.in The compound has also been identified in Australian lupin cultivars and the ethanolic extract of Sterculia quadrifida seeds. aip.orgnih.gov Beyond the plant kingdom, microbial sources represent a significant and potentially more sustainable reservoir. The compound is produced by various bacteria and fungi, including the actinomycete Streptomyces thermolilacinus AZHD22 and endophytic fungi like Alternaria tenuissima, Phoma herbarum, and Aspergillus tamarii. researchgate.netnih.gov Soil cyanobacteria are another noted microbial source. scielo.br

The exploration for novel natural sources continues, with a focus on unique and underexplored environments that may harbor microorganisms producing this and other rare fatty acids. researchgate.net Concurrently, research into sustainable production methods is paramount. For microbial sources, this involves optimizing fermentation conditions to maximize yield. For instance, studies with S. thermolilacinus have shown that adjusting parameters such as pH, temperature, incubation time, and the composition of carbon and nitrogen sources in the culture medium can significantly enhance the production of bioactive metabolites. researchgate.net

Table 1: Documented Natural Sources of this compound
KingdomOrganismReference
PlantaePistia stratiotes (Water Lettuce) aocs.orgresearchgate.net
PlantaeLepidium sativum (Garden Cress) researchgate.netijpo.in
PlantaeSterculia quadrifida aip.org
PlantaeLupinus spp. (Lupin) nih.gov
BacteriaStreptomyces thermolilacinus researchgate.net
FungiEndophytic Fungi (e.g., Alternaria, Phoma, Aspergillus) nih.gov
BacteriaCyanobacteria scielo.br

Discovery of Undiscovered Bioactivities and Their Molecular Mechanisms

Initial investigations have revealed that this compound possesses a range of biological activities. It has been reported to have antimicrobial, anti-inflammatory, antioxidant, hepatoprotective, and nematicidal properties. researchgate.netijpo.inscielo.brresearchgate.net For example, extracts containing this compound have shown activity against various microbes, and it is listed as a component in plants with known anti-inflammatory and antioxidant effects. nih.govscielo.br

However, the full spectrum of its bioactivities is likely yet to be discovered. Future research will focus on screening the compound against a wider array of biological targets to uncover novel therapeutic and practical applications. A critical aspect of this research will be to elucidate the molecular mechanisms underlying these activities. Currently, mechanistic understanding is limited. It has been suggested that the antimicrobial effect of fatty acid esters may be attributed to the methyl ester group itself. researchgate.net The lipophilic nature of the fatty acid chain is thought to allow penetration and disruption of the lipoprotein matrix of cellular membranes, a mechanism proposed for the insecticidal activity of related fatty acids. 59.160.153 Deeper investigation into its interactions with specific enzymes, signaling pathways, and cellular structures is necessary to fully comprehend its biological function and to guide the development of targeted applications.

Advancements in Stereospecific and Regioselective Synthetic Methodologies

The biological activity of polyunsaturated fatty acids is often dependent on their specific geometry, including the position (regiochemistry) and configuration (stereochemistry, i.e., cis or trans) of their double bonds. This compound can exist as different isomers, such as the (9Z,12Z) and (9E,12E) forms, which may have distinct biological effects. nih.govdntb.gov.ua Therefore, the development of synthetic methods that can precisely control these features is of high importance for both research and commercial production.

Future advancements are anticipated in stereospecific and regioselective synthesis. Current strategies for synthesizing polyunsaturated fatty acids and their esters include enzymatic and chemical catalysis. Lipases are used as biocatalysts for esterification and transesterification reactions, often providing high selectivity under mild conditions. nih.govmdpi.com Chemical methods, such as those employing BF₃-methanol or HCl in methanol (B129727), are also used for preparing fatty acid methyl esters. nih.govnih.gov For creating specific isomers, techniques like thiyl radical-catalyzed isomerization can be employed to convert naturally abundant cis isomers into their trans counterparts. cnr.it Research is ongoing to develop more efficient and scalable synthetic routes, including novel catalytic systems that offer greater control over the final product's structure, which is essential for studying structure-activity relationships and producing pure, active isomers. researchgate.netnih.gov

Development of Biotechnological Platforms for Enhanced Biosynthesis

To meet potential demand and provide a more sustainable supply chain, enhancing the production of this compound through biotechnology is a key research area. This involves the development of engineered microbial "cell factories" capable of producing the compound at high titers. nih.govfrontiersin.org Model organisms such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are prime candidates for this metabolic engineering. nih.govmdpi.com

The core strategy involves redirecting the microbe's natural metabolic pathways towards the synthesis of the target fatty acid. researchgate.net This can be achieved by:

Increasing Precursor Supply: Genetically modifying the host to boost the production of key building blocks like acetyl-CoA and malonyl-CoA. mdpi.com

Introducing Heterologous Genes: Inserting genes from other organisms (e.g., plants or other microbes) that encode for specific desaturase and elongase enzymes required to produce the C16:2 backbone. nih.govnih.gov

Optimizing Expression and Eliminating Bottlenecks: Using advanced genetic tools like CRISPR to fine-tune enzyme expression levels and remove metabolic bottlenecks that limit the flux of intermediates through the pathway. frontiersin.orgmdpi.com

These engineered microbial systems offer the potential for a stable, scalable, and cost-effective production platform that is not dependent on agricultural or environmental variables. nih.gov

Potential Applications in Agricultural Pest Management (e.g., Biopesticides)

There is a growing demand for effective and environmentally benign alternatives to synthetic chemical pesticides. Fatty acids and their esters have emerged as promising candidates for biopesticides due to their natural origin and biodegradability. 59.160.153 this compound has been specifically noted for its potential in this area, with reports listing it as having pesticide and nematicide activities. researchgate.net

Research has shown that fatty acid methyl esters are active components in plant extracts that exhibit insecticidal properties. For example, FAMEs from Catharanthus roseus (Madagascar periwinkle) were effective against the agricultural pest Helicoverpa armigera. 59.160.153 Fatty acid esters can act as contact toxins, disrupting insect cell membranes, or as growth inhibitors. 59.160.153 Furthermore, FAMEs can be utilized as formulation aids, acting as solvents or carriers for other active pesticidal ingredients, which can improve the stability and efficacy of the final product. astm.orggoogle.com They have also been investigated as adjuvants to enhance the herbicidal effect of essential oils against weeds. cambridge.org Future research will involve field trials to determine the efficacy of this compound against a broader range of agricultural pests and to develop stable, effective biopesticide formulations.

Table 2: Potential Agricultural Applications
Application AreaMode of Action / UseSupporting Evidence
InsecticideDirect toxicity, growth inhibition, disruption of cell membranes. researchgate.net59.160.153
NematicideDirect toxicity to nematodes. researchgate.net
Formulation AidSolvent or carrier for other active ingredients. astm.orggoogle.com
AdjuvantEnhances the efficacy of other herbicides/pesticides. cambridge.org

Integration into Industrial Fatty Acid Chemistry as a Platform Chemical

Fatty acid methyl esters (FAMEs) are a cornerstone of oleochemistry and serve as versatile platform chemicals. cgiar.org The most well-known application is the production of biodiesel through the transesterification of vegetable oils and animal fats. scielo.brresearchgate.net While this compound is a type of FAME, its future industrial potential likely lies in more specialized, higher-value applications beyond bulk fuel.

Its unique C16 polyunsaturated structure makes it a valuable building block for chemical synthesis. Potential industrial applications include its use as a precursor for:

Specialty Surfactants and Emulsifiers: The ester and fatty acid chain can be chemically modified to produce molecules with specific surface-active properties.

Lubricants and Plasticizers: The long carbon chain is desirable for applications requiring lubricity and flexibility.

Polymers and Resins: The double bonds in the structure offer reactive sites for polymerization reactions, leading to novel materials.

Flavors and Fragrances: Smaller molecules can be derived through oxidative cleavage of the double bonds.

The integration of this compound into industrial chemistry hinges on the development of cost-effective and sustainable production methods, as outlined in previous sections. As biotechnological production platforms mature, this compound could transition from a laboratory curiosity to a viable industrial chemical with diverse applications.

Q & A

Basic Question: What analytical methods are recommended for identifying 9,12-Hexadecadienoic acid, methyl ester in complex biological matrices?

Answer:
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying this compound in plant extracts or biological samples. Key steps include:

  • Derivatization : Convert fatty acids to methyl esters via transesterification using methanol and acid/base catalysts.
  • Column Selection : Use non-polar columns (e.g., DB-5, HP-5) with helium as the carrier gas. Retention indices (RIs) for this compound range from 1879 to 1935 on DB-5 columns, depending on temperature gradients .
  • Mass Spectral Matching : Compare fragmentation patterns (e.g., parent peak at m/z 268.43) and retention times with reference libraries like NIST .
  • Validation : Confirm purity using co-injection with authentic standards and analyze minor peaks (e.g., m/z 223, 149) to rule out co-eluting isomers .

Basic Question: How is the thermodynamic stability of this compound characterized?

Answer:
Thermodynamic stability is assessed via hydrogenation enthalpy (ΔrH°) and thermal degradation studies:

  • Hydrogenation Enthalpy : The enthalpy of hydrogenation for the double bonds is measured in n-hexane solvent, yielding ΔrH° = -122.6 ± 1.0 kJ/mol. This value helps predict reactivity in catalytic reactions .
  • Thermal Stability : Under GC conditions, degradation is minimized by maintaining column temperatures below 250°C and using rapid heating rates (2–5 K/min) to prevent isomerization .

Advanced Question: How can researchers resolve contradictions in reported retention indices (RIs) for this compound across studies?

Answer:
RI discrepancies arise from differences in column polarity, temperature programs, and calibration standards. To address this:

  • Standardize Conditions : Use normal alkane RI calibration with isothermal or ramped temperature protocols (e.g., 35°C to 200°C at 2 K/min) .
  • Cross-Validate : Compare data across polar (e.g., RTx-1) and non-polar (e.g., DB-5) columns. For example, RIs vary by ~50 units between DB-5 (1879) and RTx-1 (1895) columns .
  • Report Metadata : Include column dimensions (e.g., 30 m × 0.32 mm × 0.25 μm) and carrier gas flow rates to enable reproducibility .

Advanced Question: What experimental strategies are used to study the biological roles of this compound in plant extracts?

Answer:

  • Fractionation : Isolate the compound via preparative GC or liquid chromatography from crude extracts (e.g., Okra leaves, Pistia stratiotes) .
  • Bioactivity Assays : Test antimicrobial or hepatoprotective activity using in vitro models. For instance, co-administer with hepatotoxins and measure ALT/AST levels in liver cells .
  • Metabolic Profiling : Track incorporation into lipid membranes using stable isotope labeling or NMR spectroscopy .

Advanced Question: How can chiral separation techniques differentiate this compound from its geometric isomers?

Answer:

  • Chiral Columns : Use cyclodextrin-based columns (e.g., β-DEX) to separate cis (Z,Z) and trans (E,E) isomers based on steric interactions .
  • Silver-Ion Chromatography : Impregnate silica columns with Ag⁺ ions to exploit differential complexation with double bonds. This method resolves 9,12- from 10,13-octadecadienoic esters .
  • UV/Vis Detection : Couple with diode-array detectors to monitor conjugated diene absorption at 234 nm, distinguishing non-conjugated isomers .

Advanced Question: What methodologies assess the interaction of this compound with lipid bilayers or drug-delivery systems?

Answer:

  • DSC (Differential Scanning Calorimetry) : Measure phase transition temperatures to evaluate incorporation into lipid bilayers .
  • Molecular Dynamics Simulations : Model interactions with phospholipids (e.g., DPPC) using software like GROMACS, focusing on alkyl chain alignment and membrane fluidity .
  • Entrapment Efficiency : Use nanoprecipitation or solvent evaporation to encapsulate the compound in liposomes and quantify release kinetics via HPLC .

Advanced Question: How do the physical properties of this compound influence its behavior in supercritical fluid chromatography (SFC)?

Answer:

  • Solubility in CO₂ : Optimize pressure (200–400 bar) and temperature (40–60°C) to enhance solubility in supercritical CO₂, leveraging its low polarity .
  • Modifier Selection : Add 5–10% methanol or ethanol to improve peak symmetry and reduce retention time variability .
  • Detection : Pair SFC with evaporative light scattering (ELS) detectors to overcome UV limitations for non-chromophoric compounds .

Advanced Question: What are the challenges in quantifying trace levels of this compound in environmental samples?

Answer:

  • Matrix Effects : Remove co-eluting contaminants (e.g., phthalates) using solid-phase extraction (SPE) with C18 cartridges .
  • Sensitivity Limits : Employ tandem MS (MS/MS) in MRM mode to enhance detection limits (e.g., m/z 268 → 223 transition) .
  • Calibration Curves : Use internal standards (e.g., deuterated methyl stearate) to correct for ionization efficiency variations in complex matrices .

Advanced Question: How do structural modifications (e.g., hydroxylation) alter the chemical reactivity of this compound?

Answer:

  • Epoxidation : React with peracids (e.g., mCPBA) to form epoxides at the 9,12 positions, monitored via FT-IR for C=O bond disappearance .
  • Hydroperoxidation : Use lipoxygenase enzymes to generate hydroperoxy derivatives, characterized by NMR (¹H and ¹³C) and HRMS .
  • Stability Studies : Accelerate degradation under oxidative conditions (40°C, 75% RH) and analyze products via GC-MS to identify breakdown pathways .

Advanced Question: What comparative studies exist between this compound and its C18 analogs (e.g., methyl linoleate)?

Answer:

  • Oxidative Stability : Shorter alkyl chains in the C16 compound reduce susceptibility to autoxidation compared to C18 analogs, as shown by Rancimat tests .
  • Biodiesel Properties : Compare cetane numbers and cold-flow behavior; C16 esters exhibit lower cloud points (-12°C vs. -5°C for C18) .
  • Biosynthetic Pathways : Trace origins via isotopic labeling in plant models (e.g., Moringa oleifera), revealing divergent elongation enzyme specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.